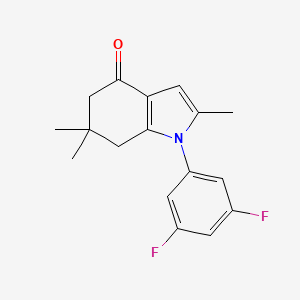

1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one (DFPT) is a synthetic compound that has been studied for a variety of applications in scientific research. It is a derivative of indole, which is a heterocyclic aromatic organic compound and a common component of many natural products. DFPT is a versatile compound with a wide range of potential uses in the laboratory.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

Reactivity with Trimethylsilyl Groups : The study of the reactivity of fluoroarenes with sec-butyllithium or lithium tetramethylpiperidide shows how bulky silyl substituents can impede neighboring halogen reactivity, influencing metalation rates. This can inform synthetic strategies involving difluorophenyl compounds (Heiss et al., 2007).

Regioexhaustive Functionalization : The functionalization of difluorophenols into hydroxybenzoic acids illustrates the potential for diverse synthetic applications, highlighting how different substituents affect reactivity and product selectivity (Marzi et al., 2004).

Synthesis of Dihydropyridine Derivatives : The one-pot synthesis method for dihydropyridine derivatives offers insights into the role of fluorine in chemical interactions, potentially relevant for designing compounds with similar frameworks (Shashi et al., 2020).

Chemical Behavior and Interactions

Tris(pentafluorophenyl)borane Adducts : The formation and behavior of adducts between tris(pentafluorophenyl)borane and substituted imidazoles demonstrate the complex interactions possible with fluorinated compounds, which could be relevant for similar difluorophenyl derivatives (Vagedes et al., 2003).

Photo-induced Synthesis of Phosphonate Ester : Demonstrates how fluorinated compounds react under photo-induced conditions to produce phosphonate esters, offering a method that could be applicable to the synthesis of related compounds (Zhang Zhong-biao, 2011).

Fluorinated Polyenes Emission Properties : The study on fluorinated diphenylpolyenes provides insight into how fluorine substitution affects emission properties, which could be valuable for understanding the photophysical properties of similar difluorophenyl compounds (Sonoda et al., 2007).

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGQDEVFSRTLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC(=CC(=C3)F)F)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)

![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2589216.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)

![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)

![4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2589227.png)

![5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2589231.png)

![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)